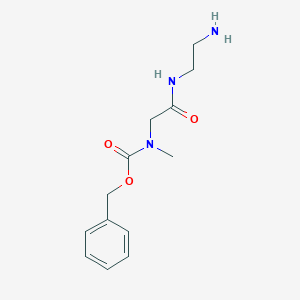

Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate

Description

Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate (CAS: 1256956-62-3) is a carbamate derivative featuring a benzyl group, a methyl-substituted carbamate, and a 2-aminoethylamino side chain. This compound is structurally designed to serve as a versatile intermediate in peptide synthesis and medicinal chemistry.

Properties

CAS No. |

171290-67-8 |

|---|---|

Molecular Formula |

C13H19N3O3 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]-N-methylcarbamate |

InChI |

InChI=1S/C13H19N3O3/c1-16(9-12(17)15-8-7-14)13(18)19-10-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3,(H,15,17) |

InChI Key |

VGPZHAADRJCQQS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)NCCN)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Activated Carbonate Intermediates

A widely used method for carbamate synthesis, applicable to benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate, involves the use of activated carbonates such as p-nitrophenyl chloroformate. The process generally includes:

- Formation of Activated Carbonate : Reaction of p-nitrophenyl chloroformate with benzyl alcohol or a suitable benzyl derivative in the presence of a base to form an activated carbonate intermediate.

- Coupling with Aminoethylamino Derivative : The activated carbonate is then reacted with 2-(2-aminoethylamino)-2-oxoethyl(methyl)amine or its protected form to yield the target carbamate.

This method benefits from mild reaction conditions and high selectivity, producing carbamates in good yield and purity.

Carbamate Formation via Carbonyldiimidazole (CDI) Activation

Another effective approach involves the use of carbonyldiimidazole (CDI) to activate the carbamate precursor:

- The aminoethylamino intermediate is first reacted with CDI to form an intermediate carbamoylimidazole.

- This intermediate then reacts with benzyl alcohol or benzyl derivatives to form the carbamate linkage.

This approach is advantageous due to the ease of handling CDI and the mild conditions required, minimizing side reactions.

Direct Coupling Using Carbamate Protecting Groups

In synthetic schemes involving complex molecules, protecting groups such as Cbz (carbobenzyloxy), Boc (tert-butoxycarbonyl), or Fmoc (9-fluorenylmethoxycarbonyl) are employed on the aminoethylamino moiety:

- The protected amine is coupled with benzyl chloroformate or benzyl carbonate derivatives using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine).

- After coupling, deprotection steps are performed under catalytic hydrogenation (for Cbz), acidic conditions (for Boc), or base treatment (for Fmoc) to yield the free carbamate.

This method allows for precise control over functional group manipulation and is suitable for preparing analogues with varied side chains.

Representative Synthetic Scheme and Data

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | p-Nitrophenyl chloroformate, base | Formation of activated carbonate intermediate | 85-90 | Mild temperature, inert atmosphere |

| 2 | 2-(2-aminoethylamino)-2-oxoethyl(methyl)amine | Nucleophilic substitution to form carbamate | 75-85 | Room temperature, DMAP catalyst optional |

| 3 | Deprotection (if protected amine used) | Catalytic hydrogenation (Pd/C, H2) or acid/base | 90-95 | Yields depend on protecting group |

This table summarizes a typical preparation route adapted from carbamate synthesis literature, emphasizing the steps relevant to benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate.

Recent Advances and Alternative Methods

Three-Component Coupling Using Carbon Dioxide

Innovative methods involve the direct incorporation of carbon dioxide into carbamate synthesis:

- Primary amines react with carbon dioxide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF.

- Subsequent alkylation with benzyl halides yields the desired carbamate.

This approach offers a green chemistry alternative by utilizing CO2 as a carbonyl source and avoids hazardous reagents like chloroformates.

Use of Carbonylimidazolides

Carbonylimidazolides derived from primary amines can react in situ with benzyl alcohol to form carbamates:

- This method allows for simple purification by precipitation.

- It is scalable and provides high purity products, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory actions. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between the target compound and analogous carbamates:

Key Observations :

- The benzotriazole derivative (–4) replaces the aminoethylamino group with a benzotriazole ring, enhancing its utility as an acylating agent in peptide synthesis due to benzotriazole’s leaving-group properties .

- The diethylcarbamoyl analog () lacks the aminoethylamino chain, instead incorporating a bulkier diethylamide group, which may reduce solubility but improve lipophilicity.

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate is C₁₂H₁₅N₃O₄. It consists of a benzyl group linked to a carbamate moiety, which incorporates an aminoethyl chain and a keto group. This structure suggests various reactive sites that may interact with biological targets, making it a promising candidate for pharmacological applications.

Preliminary studies indicate that Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate may exhibit several biological activities:

- Enzyme Inhibition : The compound has been used in biochemical studies to explore its role as an enzyme inhibitor, potentially affecting metabolic pathways in cells.

- Cell Protection : Related compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting that Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate might have similar protective properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate and its analogs:

Case Studies

-

β-cell Protection Against ER Stress :

A study identified a series of derivatives based on the benzamide scaffold, including N-(2-(Benzylamino)-2-oxoethyl)benzamide, which exhibited significant protective effects on pancreatic β-cells under ER stress conditions. The most potent analog demonstrated an EC50 of 0.1 μM, indicating strong efficacy in protecting these cells from apoptosis . -

Synthesis and Structure-Activity Relationship (SAR) :

Research into the SAR of benzamide derivatives revealed that modifications to the phenyl ring significantly influenced biological activity. Compounds with specific substitutions showed enhanced β-cell protective effects, while others were less effective, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.